Bis(pentafluorophenyl)zinc

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

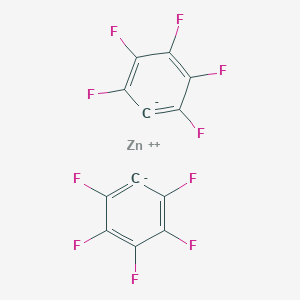

Structure

3D Structure of Parent

Properties

IUPAC Name |

zinc;1,2,3,4,5-pentafluorobenzene-6-ide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6F5.Zn/c2*7-2-1-3(8)5(10)6(11)4(2)9;/q2*-1;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TURVSLXVJYZFII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]1=C(C(=C(C(=C1F)F)F)F)F.[C-]1=C(C(=C(C(=C1F)F)F)F)F.[Zn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12F10Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80393028 | |

| Record name | Bis(pentafluorophenyl)zinc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1799-90-2 | |

| Record name | Bis(pentafluorophenyl)zinc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Bis(pentafluorophenyl)zinc from Zinc Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of bis(pentafluorophenyl)zinc, a valuable reagent in organic synthesis and materials science, from anhydrous zinc chloride. The primary and most effective method detailed herein involves the use of pentafluorophenyllithium as the key intermediate. This document offers detailed experimental protocols, quantitative data summaries, and a visual representation of the synthetic workflow.

Overview and Synthetic Strategy

The synthesis of this compound [(C₆F₅)₂Zn] from zinc chloride is most efficiently achieved via a transmetalation reaction with a more electropositive organometallic reagent. The preferred route, affording higher yields and cleaner product formation, utilizes pentafluorophenyllithium (LiC₆F₅). This method avoids the often sluggish and side-reaction-prone direct reaction of zinc metal with pentafluorophenyl halides.

The overall synthetic pathway can be broken down into three key stages:

-

Preparation of Anhydrous Zinc Chloride: The starting zinc chloride must be rigorously anhydrous, as organometallic reagents are highly sensitive to moisture.

-

In-situ Generation of Pentafluorophenyllithium: This highly reactive intermediate is prepared by the reaction of bromopentafluorobenzene (B106962) with n-butyllithium at low temperatures.

-

Synthesis and Isolation of this compound: The freshly prepared pentafluorophenyllithium is then reacted with the anhydrous zinc chloride, followed by workup and purification to yield the desired product.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of this compound.

Table 1: Reactant and Product Properties

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| Zinc Chloride (anhydrous) | ZnCl₂ | 136.30 | 290 |

| Bromopentafluorobenzene | C₆F₅Br | 246.96 | - |

| n-Butyllithium | C₄H₉Li | 64.06 | - |

| This compound | (C₆F₅)₂Zn | 399.50 | 100-105 |

Table 2: Typical Reaction Parameters and Yields

| Step | Reactants | Molar Ratio | Solvent | Temperature (°C) | Typical Yield (%) |

| Anhydrous ZnCl₂ Preparation | ZnCl₂·xH₂O, Dioxane, Zn dust | - | Dioxane | Reflux | >95 |

| LiC₆F₅ Generation | C₆F₅Br, n-BuLi | 1 : 1 | Diethyl Ether | -78 | Quantitative (in-situ) |

| (C₆F₅)₂Zn Synthesis | LiC₆F₅, ZnCl₂ | 2 : 1 | Diethyl Ether | -78 to RT | 60-65[1][2] |

Experimental Protocols

Preparation of Anhydrous Zinc Chloride

Materials:

-

Zinc chloride (hydrated)

-

Dioxane (anhydrous)

-

Zinc dust

Procedure:

-

A suspension of hydrated zinc chloride and a small amount of zinc dust in anhydrous dioxane is refluxed.

-

The hot suspension is filtered to remove the zinc dust and any insoluble impurities.

-

Upon cooling, the crystalline dioxane adduct of zinc chloride (ZnCl₂·(C₄H₈O₂)ₓ) precipitates.

-

The adduct is isolated by filtration and dried under vacuum.

-

The coordinated dioxane is removed by heating the adduct to 110 °C under high vacuum for several hours, yielding anhydrous zinc chloride.[1]

Synthesis of this compound

This procedure involves the in-situ preparation of pentafluorophenyllithium followed by its reaction with anhydrous zinc chloride.

Materials:

-

Bromopentafluorobenzene (C₆F₅Br)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M solution)

-

Anhydrous zinc chloride (prepared as in section 3.1)

-

Anhydrous diethyl ether

-

Anhydrous hexanes

Procedure:

Part A: In-situ Generation of Pentafluorophenyllithium (LiC₆F₅)

-

Under an inert atmosphere (e.g., argon or nitrogen), a solution of bromopentafluorobenzene in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

A solution of n-butyllithium in hexanes is added dropwise from the dropping funnel to the bromopentafluorobenzene solution, maintaining the temperature at or below -78 °C. The addition should be slow to control the exothermic reaction.

-

After the addition is complete, the reaction mixture is stirred at -78 °C for an additional hour to ensure complete formation of the pentafluorophenyllithium reagent.

Part B: Synthesis and Isolation of this compound

-

A solution of anhydrous zinc chloride in anhydrous diethyl ether is prepared separately under an inert atmosphere.

-

The freshly prepared pentafluorophenyllithium solution from Part A is added dropwise to the zinc chloride solution at -78 °C with vigorous stirring. A 2:1 molar ratio of pentafluorophenyllithium to zinc chloride should be used.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours or overnight.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product, which is the bis(diethyl ether) adduct of this compound, Zn(C₆F₅)₂·(Et₂O)₂.

-

The base-free this compound is obtained by distillation of the ether adduct under high vacuum at 140 °C.[1][2] The product is a white, crystalline solid.

Workflow and Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

The following diagram illustrates the chemical transformation pathway.

Caption: Chemical reaction pathway for the synthesis.

References

A Comprehensive Technical Guide to the Synthesis of Bis(pentafluorophenyl)zinc via Grignard Reagents

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical document provides an in-depth guide to the preparation of bis(pentafluorophenyl)zinc, a valuable reagent in organic synthesis and materials science. The primary synthetic route detailed involves the reaction of a pentafluorophenyl Grignard reagent with anhydrous zinc chloride. This guide includes detailed experimental protocols, a summary of quantitative data, and process visualizations to ensure clarity and reproducibility for researchers in chemical synthesis and drug development.

Introduction

This compound, (C₆F₅)₂Zn, is a key organozinc compound utilized as a C₆F₅ transfer agent in various chemical transformations. Its polyfluorinated aryl groups impart unique electronic properties, making it a valuable building block for the synthesis of fluorinated organic molecules, polymers, and catalysts. The most common and accessible route to this compound is through the reaction of a pre-formed pentafluorophenyl Grignard reagent with a zinc(II) salt. This guide outlines the critical steps and considerations for this synthesis, from precursor preparation to the isolation of the final product.

Core Synthesis Pathway

The fundamental reaction involves a salt metathesis between two equivalents of a pentafluorophenyl Grignard reagent, typically pentafluorophenylmagnesium bromide (C₆F₅MgBr), and one equivalent of anhydrous zinc chloride (ZnCl₂). The reaction is typically performed in an ether-based solvent, such as diethyl ether, which coordinates to the product to form a stable adduct.

Caption: Core reaction for this compound synthesis.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Form |

| Bromopentafluorobenzene (B106962) | C₆BrF₅ | 246.96 | 344-04-7 | Liquid |

| Magnesium Turnings | Mg | 24.31 | 7439-95-4 | Solid |

| Zinc Chloride | ZnCl₂ | 136.30 | 7646-85-7 | Solid |

| Pentafluorophenylmagnesium bromide | C₆F₅MgBr | 271.27 | 879-05-0 | Solution |

| This compound | (C₆F₅)₂Zn | 399.50[1][2] | 1799-90-2[2] | Powder[2] |

Table 2: Product Specifications and Typical Yield

| Property | Value | Source |

| Melting Point | 100-105 °C | [2] |

| Assay | 97% | [2] |

| Yield (Base-Free) | 60-65% | [3] |

| Molecular Geometry | Near-linear C-Zn-C (172.6(2)°) | [3] |

| Crystal System | Monoclinic | [3] |

Experimental Protocols

Standard Schlenk techniques and an inert atmosphere (e.g., argon or nitrogen) are mandatory for all procedures involving Grignard reagents and organozinc compounds.[4]

Protocol 1: Preparation of Anhydrous Zinc Chloride

The use of completely anhydrous zinc chloride is critical for the success of the Grignard reaction.

Method A: Dioxane Adduct Formation[3]

-

Reflux commercial zinc chloride with zinc dust in dry dioxane.

-

Filter the hot suspension and allow the filtrate to cool, which will crystallize the ZnCl₂·dioxane adduct.

-

Isolate the crystalline adduct by filtration.

-

Place the adduct under high vacuum at 110°C for several hours to completely remove the coordinated dioxane, yielding anhydrous ZnCl₂.

Method B: Melt-Drying[5]

-

Place commercial zinc chloride in a two-necked round-bottom flask.

-

Heat the flask with a heat gun to over 300 °C under high vacuum (<5 Torr) for at least 5 minutes until the solid is fully molten and bubbling has ceased.

-

Allow the flask to cool under an inert atmosphere before use.

Protocol 2: Synthesis of Pentafluorophenylmagnesium Bromide (C₆F₅MgBr)[5]

-

In a flame-dried Schlenk flask under an inert atmosphere, suspend magnesium turnings (0.3 mol, 7.2 g) in 500 mL of anhydrous diethyl ether.

-

Begin stirring the suspension at room temperature.

-

Add bromopentafluorobenzene (0.3 mol, 74.1 g) dropwise. The reaction is initiated when the solution develops a grey, turbid appearance.

-

Once initiated, cool the reaction flask in an ice bath to manage the exothermic reaction and prevent the solvent from refluxing.

-

After the addition is complete, continue stirring the dark brown-black solution for an additional hour to ensure complete conversion.

-

The resulting Grignard reagent solution (approx. 0.5 M) can be used directly or titrated for precise concentration determination.[6]

Protocol 3: Synthesis of this compound[4]

-

To a solution of anhydrous zinc chloride (1 equiv) in anhydrous diethyl ether, add the prepared pentafluorophenylmagnesium bromide solution (2 equiv) via cannula at a controlled rate, maintaining a low temperature (e.g., 0 °C).

-

Upon addition, a salt metathesis reaction occurs, precipitating magnesium salts (MgBrCl) and forming the soluble this compound diethyl ether adduct, (C₆F₅)₂Zn·(OEt₂)₂.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

-

The resulting mixture can be filtered to remove the magnesium salts.

Protocol 4: Isolation of Base-Free this compound[4]

-

The diethyl ether adduct obtained from Protocol 3 is thermally sensitive. To obtain the base-free product, the coordinated diethyl ether must be removed.

-

This is achieved by repeated distillation under reduced pressure.

-

The final product, base-free (C₆F₅)₂Zn, is a solid that can be isolated in 60-65% yield.[3]

Process Visualization

Caption: Overall experimental workflow for (C₆F₅)₂Zn synthesis.

References

An In-depth Technical Guide to the Crystal Structure of Bis(pentafluorophenyl)zinc

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis, crystal structure, and molecular characteristics of bis(pentafluorophenyl)zinc, a significant organometallic compound with applications in catalysis and as a pentafluorophenyl transfer agent.

Molecular and Crystal Structure

This compound, with the chemical formula (C₆F₅)₂Zn, is a monomeric organozinc compound. X-ray diffraction studies have revealed its distinct solid-state structure, characterized by a near-linear geometry around the two-coordinate zinc center.[1][2]

Crystallographic Data

The compound crystallizes in the monoclinic system with the space group P2₁/n.[1][2] The unit cell parameters and other crystallographic data are summarized in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 11.902(2) Å |

| b | 7.732(2) Å |

| c | 13.735(2) Å |

| β | 110.58(1)° |

| Volume | 1183.4(4) ų |

| Z | 4 |

| R-factor | 0.048 |

| Weighted R-factor | 0.069 |

Table 1: Crystallographic data for this compound.[1][2]

Molecular Geometry and Intermolecular Interactions

The molecular structure of this compound is notable for its near-linear C-Zn-C bond angle of 172.6(2)°.[1][2] This geometry is typical for two-coordinate organozinc compounds.

In the crystal lattice, the packing of the molecules is significantly influenced by intermolecular forces. A predominant motif is the stacking of the pentafluorophenyl (C₆F₅) rings of adjacent molecules. The distances between the centroids of these stacked rings are 3.503 Å and 3.563 Å.[1] Additionally, a weak intermolecular interaction between a fluorine atom and a zinc atom of a neighboring molecule (C-F···Zn) is observed, with a close contact distance of 2.849(2) Å.[1][2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of anhydrous zinc chloride (ZnCl₂) with pentafluorophenyllithium (LiC₆F₅) in diethyl ether. The resulting product is initially a bis(diethyl) ether adduct, which is then heated to yield the base-free compound.[1][2]

Materials:

-

Anhydrous zinc chloride (ZnCl₂)

-

Pentafluorobromobenzene (C₆F₅Br)

-

n-Butyllithium (n-BuLi)

-

Diethyl ether (Et₂O), anhydrous

-

Dioxane, anhydrous

-

Zinc dust

Procedure:

-

Preparation of Anhydrous Zinc Chloride: Commercial zinc chloride is rendered anhydrous by refluxing in dry dioxane with zinc dust. The hot suspension is filtered, and upon cooling, a crystalline ZnCl₂·dioxane adduct precipitates. This adduct is isolated by filtration and heated under high vacuum at 110°C to remove the coordinated dioxane.[1]

-

In situ Preparation of Pentafluorophenyllithium: Pentafluorophenyllithium is prepared in situ by the reaction of pentafluorobromobenzene with n-butyllithium in anhydrous diethyl ether at low temperatures (e.g., -78 °C).

-

Synthesis of this compound·(OEt₂)₂: Anhydrous zinc chloride is added to the freshly prepared solution of pentafluorophenyllithium in a 1:2 molar ratio. The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Isolation of Base-Free this compound: The solvent is removed under vacuum, and the resulting bis(diethyl) ether adduct is purified by repeated distillation or sublimation under high vacuum to afford base-free this compound as a white powder.[1][2] The reported yield is in the range of 60-65%.[1][2]

Crystallization

Single crystals of this compound suitable for X-ray diffraction can be obtained by dissolving the purified powder in benzene (B151609) and allowing for slow evaporation of the solvent.[1][2]

Physicochemical Properties and Characterization

This compound is a white, powdery solid with a melting point of 100-105 °C.[3][4]

While detailed spectroscopic data is not extensively available in all literature, the compound is typically characterized by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR spectroscopy is a key technique for characterizing pentafluorophenyl-containing compounds. The spectrum would be expected to show characteristic signals for the ortho, meta, and para fluorine atoms of the C₆F₅ rings.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the C-F and other vibrations of the pentafluorophenyl rings.

Applications

This compound serves as an effective, albeit nonselective, reagent for the transfer of the pentafluorophenyl group to other elements.[1][2] It has also been utilized as a component in catalytic systems for the copolymerization of carbon dioxide and propylene (B89431) oxide.[5]

Conclusion

The crystal structure of this compound reveals a fascinating interplay of molecular geometry and intermolecular forces, dominated by a near-linear C-Zn-C arrangement and significant π-π stacking interactions. The well-established synthetic route provides a reliable method for obtaining this valuable organometallic reagent. Further detailed spectroscopic characterization would provide deeper insights into its electronic structure and reactivity, benefiting its application in synthetic and materials chemistry.

References

Lewis acidity of Bis(pentafluorophenyl)zinc

An In-depth Technical Guide to the Lewis Acidity of Bis(pentafluorophenyl)zinc

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, Zn(C₆F₅)₂, is a notable organometallic compound recognized for its significant Lewis acidic character. The presence of two strongly electron-withdrawing pentafluorophenyl groups enhances the electrophilicity of the zinc center, making it a versatile reagent and catalyst in synthetic chemistry. This technical guide provides a comprehensive overview of the synthesis, structure, and reactivity of Zn(C₆F₅)₂, with a core focus on the quantification and application of its Lewis acidity. It details established experimental methodologies for assessing Lewis acidity, presents key quantitative data, and explores its utility in modern chemical transformations, including frustrated Lewis pair (FLP) chemistry. This document is intended to serve as a critical resource for researchers leveraging the unique properties of this powerful Lewis acid.

Introduction to Lewis Acidity

The concept of Lewis acidity, first proposed by G.N. Lewis, describes the ability of a chemical species to accept an electron pair from a corresponding electron-pair donor, or Lewis base. This fundamental principle governs a vast array of chemical reactions and is central to the field of catalysis. The strength of a Lewis acid dictates its reactivity and its efficacy in promoting transformations such as carbon-carbon bond formation, heterocycle synthesis, and polymerization. Organometallic compounds, particularly those with electron-deficient metal centers, are often potent Lewis acids. Zn(C₆F₅)₂ stands out in this class due to the powerful inductive effect of its perfluorinated aryl substituents, which imparts a significant acidic character to the zinc atom, while maintaining solubility in common organic solvents.

Synthesis and Molecular Structure

This compound is a white, crystalline solid that is relatively stable in air compared to its dialkylzinc counterparts, although it should be handled under an inert atmosphere. Its synthesis and structure are well-documented, providing a solid foundation for understanding its chemical behavior.

Synthesis

The most common and reliable synthesis of this compound involves the metathesis reaction between anhydrous zinc chloride (ZnCl₂) and two equivalents of pentafluorophenyllithium (LiC₆F₅). The reaction is typically performed in diethyl ether.

ZnCl₂ + 2 LiC₆F₅ → (C₆F₅)₂Zn + 2 LiCl

The initially formed product is a bis(diethyl ether) adduct. The base-free, pure Zn(C₆F₅)₂ can be obtained in good yield by repeated distillation or sublimation to remove the coordinated ether molecules.

Figure 1. Synthesis Workflow for Zn(C₆F₅)₂

Molecular and Crystal Structure

Single-crystal X-ray diffraction studies have provided precise insights into the geometry of Zn(C₆F₅)₂.

-

Monomeric Form: In its base-free solid state, Zn(C₆F₅)₂ exists as a monomer. The zinc center is two-coordinate, adopting a nearly linear geometry with a C-Zn-C bond angle of approximately 172.6°. This linearity is characteristic of many diorganozinc compounds.

-

Lewis Adducts: Upon reaction with Lewis bases, such as amines or phosphines, the coordination number of the zinc center increases. In the resulting adducts, zinc typically adopts an essentially tetrahedral geometry. The C-Zn-C angle opens significantly to accommodate the incoming ligands, often to around 120-125°.

-

Intermolecular Interactions: The crystal packing of solid Zn(C₆F₅)₂ is influenced by several non-covalent interactions. These include stacking interactions between the electron-poor C₆F₅ rings of adjacent molecules and weak intermolecular C-F···Zn contacts.

| Parameter | Zn(C₆F₅)₂ (Base-Free) | (amine)₂·Zn(C₆F₅)₂ Adducts |

| Coordination Geometry | Near-Linear | Essentially Tetrahedral |

| Zn Coordination No. | 2 | 4 |

| C-Zn-C Bond Angle (°) | ~172.6 | 120 - 125 |

| Zn-C Bond Length (Å) | ~1.95 | ~2.00 - 2.05 |

| Zn-N Bond Length (Å) | N/A | ~2.10 - 2.20 |

| Table 1. Selected structural parameters for this compound and its amine adducts. Data compiled from references. |

Quantification of Lewis Acidity

To effectively utilize a Lewis acid, its strength must be quantified. While no single universal scale of Lewis acidity exists, several reliable methods are employed to rank and compare different Lewis acids.

The Gutmann-Beckett Method (³¹P NMR Spectroscopy)

One of the most convenient and widely adopted techniques for determining Lewis acidity in solution is the Gutmann-Beckett method. This method uses triethylphosphine (B1216732) oxide (Et₃PO) as a sensitive probe molecule.

-

Principle: The Lewis basic oxygen atom of Et₃PO coordinates to the Lewis acidic zinc center of Zn(C₆F₅)₂. This interaction withdraws electron density from the phosphorus atom, causing a deshielding effect that is observable as a downfield shift in its ³¹P NMR resonance signal. The magnitude of this shift (Δδ³¹P) is directly proportional to the strength of the Lewis acid.

-

Acceptor Number (AN): The Lewis acidity is expressed as a dimensionless "Acceptor Number" (AN), calculated from the observed ³¹P chemical shift of the Et₃PO adduct in a non-coordinating solvent. The scale is referenced against the shift of Et₃PO in hexane (B92381) (AN = 0) and in the powerful Lewis acid SbCl₅ (AN = 100).

The Acceptor Number is calculated using the formula: AN = 2.21 × (δsample − 41.0) where δsample is the ³¹P chemical shift of the Et₃PO adduct. Higher AN values indicate greater Lewis acidity.

Figure 2. Gutmann-Beckett Method for Lewis Acidity

Computational Quantification: Fluoride (B91410) Ion Affinity (FIA)

Theoretical calculations provide a powerful, intrinsic measure of Lewis acidity, free from solvent or steric effects. The gas-phase Fluoride Ion Affinity (FIA) is a widely accepted computational benchmark.

-

Principle: FIA is defined as the negative of the enthalpy change (–ΔH) for the reaction of a Lewis acid with a fluoride ion (F⁻) to form a stable adduct.

Lewis Acid(g) + F⁻(g) → [Lewis Acid–F]⁻(g)

A higher FIA value corresponds to a stronger Lewis acid. This method is particularly useful for comparing the intrinsic electronic properties of different acids.

Lewis Acidity of Zn(C₆F₅)₂ in Context

While a specific Gutmann-Beckett Acceptor Number for Zn(C₆F₅)₂ is not prominently reported in the literature, its Lewis acidity can be contextualized through reactivity studies and computational data relative to well-known Lewis acids. It is generally considered a moderately strong Lewis acid, more potent than its dialkylzinc analogues but less powerful than benchmark boranes like B(C₆F₅)₃.

| Lewis Acid | Method | Value | Relative Strength |

| B(C₆F₅)₃ | Gutmann-Beckett (AN) | 82 | Very Strong |

| BCl₃ | Gutmann-Beckett (AN) | 106 | Very Strong |

| BF₃·OEt₂ | Gutmann-Beckett (AN) | 89 | Strong |

| Zn(C₆F₅)₂ | Reactivity/Computational | - | Moderately Strong |

| ZnCl₂ | Reactivity/Computational | - | Moderate |

| ZnEt₂ | Reactivity/Computational | - | Weak |

| Table 2. Comparative Lewis Acidity Scale. AN values are from reference. |

Reactivity and Catalytic Applications

The enhanced Lewis acidity of Zn(C₆F₅)₂ makes it a valuable component in a range of chemical transformations.

Lewis Acid Catalysis

Zn(C₆F₅)₂ can function as a catalyst for various organic reactions. For instance, it has been employed in catalyst systems for the copolymerization of carbon dioxide and propylene (B89431) oxide. However, in some contexts, such as the C-H borylation of certain heteroarenes, neutral Zn(C₆F₅)₂ was found to be ineffective, while its cationic derivatives showed high activity. This highlights that the catalytic utility is highly substrate- and reaction-dependent.

Frustrated Lewis Pair (FLP) Chemistry

A significant application of potent but sterically accessible Lewis acids like Zn(C₆F₅)₂ is in the formation of Frustrated Lewis Pairs. An FLP consists of a Lewis acid and a Lewis base that are sterically prevented from forming a classical dative bond. This "frustration" leaves both the acidic and basic sites available to cooperatively activate small molecules that would otherwise be unreactive, such as H₂, CO₂, and olefins. Zn(C₆F₅)₂ can serve as the Lewis acidic component in such pairs, enabling metal-free hydrogenations and other challenging transformations.

Figure 3. Conceptual FLP Activation of Dihydrogen

Detailed Experimental Protocols

Protocol for Synthesis of this compound

This protocol is adapted from published procedures and should be performed by trained personnel using appropriate air-free techniques (Schlenk line or glovebox).

Materials:

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Pentafluorophenyllithium (LiC₆F₅), typically prepared in situ from bromopentafluorobenzene (B106962) and n-butyllithium.

-

Anhydrous diethyl ether

-

Anhydrous hexanes

Procedure:

-

Preparation of LiC₆F₅: In a flame-dried Schlenk flask under an argon atmosphere, dissolve bromopentafluorobenzene in anhydrous diethyl ether. Cool the solution to -78 °C (dry ice/acetone bath). Add a stoichiometric amount of n-butyllithium in hexanes dropwise while maintaining the temperature. Stir the resulting solution at -78 °C for 1-2 hours.

-

Reaction with ZnCl₂: In a separate flame-dried Schlenk flask, suspend anhydrous ZnCl₂ in anhydrous diethyl ether. Cool this suspension to -78 °C.

-

Addition: Slowly transfer the cold LiC₆F₅ solution to the ZnCl₂ suspension via cannula. A white precipitate of LiCl will form.

-

Warm-up and Stirring: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Isolation of Adduct: Filter the mixture through a pad of Celite to remove the LiCl precipitate. Wash the filter cake with anhydrous diethyl ether. Remove the solvent from the filtrate under reduced pressure to yield the crude (C₆F₅)₂Zn·(OEt₂)₂ adduct as a white solid.

-

Purification: To obtain base-free (C₆F₅)₂Zn, the ether adduct must be purified. This is typically achieved by vacuum sublimation or distillation at elevated temperatures (e.g., >80 °C under high vacuum), which drives off the coordinated diethyl ether. The final product is a white, crystalline solid.

Protocol for Gutmann-Beckett Lewis Acidity Determination

This protocol requires access to a Nuclear Magnetic Resonance (NMR) spectrometer equipped with a phosphorus (³¹P) probe.

Materials:

-

This compound

-

Triethylphosphine oxide (Et₃PO)

-

Anhydrous, deuterated, non-coordinating solvent (e.g., benzene-d₆, toluene-d₈, or dichloromethane-d₂).

Procedure:

-

Sample Preparation: In a glovebox or under an inert atmosphere, accurately weigh a sample of Zn(C₆F₅)₂ (e.g., 0.05 mmol) into an NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of the chosen anhydrous deuterated solvent to the NMR tube and dissolve the Lewis acid.

-

Probe Addition: In a separate vial, prepare a stock solution of Et₃PO in the same deuterated solvent. Add one molar equivalent of the Et₃PO solution to the NMR tube containing the Lewis acid.

-

NMR Acquisition: Cap the NMR tube, mix thoroughly, and acquire a proton-decoupled ³¹P NMR spectrum. Ensure the spectral window is wide enough to observe the expected chemical shift.

-

Data Analysis:

-

Record the observed chemical shift (δsample) of the [Zn(C₆F₅)₂-OPEt₃] adduct.

-

Calculate the Acceptor Number (AN) using the formula: AN = 2.21 × (δsample − 41.0).

-

Conclusion and Outlook

This compound is a well-characterized and synthetically accessible Lewis acid of moderate strength. Its reactivity is governed by the highly electrophilic zinc center, a direct consequence of the electron-withdrawing nature of the C₆F₅ ligands. While its catalytic activity can be nuanced and application-dependent, its utility as a stoichiometric reagent and as a Lewis acid component in frustrated Lewis pair chemistry is firmly established. The quantitative methods outlined in this guide, particularly the Gutmann-Beckett method, provide a robust framework for comparing its acidity and predicting its behavior. For researchers in synthetic and medicinal chemistry, Zn(C₆F₅)₂ represents a valuable tool, offering a unique balance of reactivity, stability, and steric accessibility that will continue to enable novel chemical transformations. Future work will likely focus on expanding its role in asymmetric catalysis and developing new FLP systems for the activation of challenging small molecules.

An In-depth Technical Guide to Bis(pentafluorophenyl)zinc

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(pentafluorophenyl)zinc, with the CAS number 1799-90-2, is a versatile and highly reactive organozinc compound.[1][2][3] This white, powdered solid is notable for its utility as a potent pentafluorophenyl transfer agent and as a catalyst in various organic transformations, including polymerization reactions.[4][5] Its unique chemical properties, stemming from the electron-withdrawing nature of the pentafluorophenyl groups, make it a valuable reagent in synthetic chemistry. This guide provides a comprehensive overview of its properties, synthesis, handling, and applications, with a focus on experimental protocols and mechanistic insights.

Chemical and Physical Properties

This compound is a combustible solid that requires careful handling due to its reactivity, particularly with air and moisture.[6] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1799-90-2 | [1][2][3] |

| Molecular Formula | C₁₂F₁₀Zn | [2] |

| Linear Formula | (C₆F₅)₂Zn | [1] |

| Molecular Weight | 399.50 g/mol | [1][2] |

| Appearance | White to off-white powder | [3][7] |

| Melting Point | 100-105 °C (lit.) | [3] |

| Structure | Near-linear C-Zn-C geometry | [5] |

| Solubility | Soluble in many non-aqueous organic solvents. | |

| Stability | Air and moisture sensitive. | [6] |

Synthesis

The synthesis of this compound typically involves the reaction of a pentafluorophenyl lithium or Grignard reagent with a zinc halide. A common laboratory-scale preparation is outlined below.

Experimental Protocol: Synthesis of this compound

This procedure is based on the method described by Wiedenbruch and others, involving the reaction of anhydrous zinc chloride with pentafluorophenyllithium in diethyl ether.

Materials:

-

Anhydrous zinc chloride (ZnCl₂)

-

Pentafluorobromobenzene (C₆F₅Br)

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous diethyl ether (Et₂O)

-

Anhydrous dioxane

-

Zinc dust

Procedure:

-

Preparation of Anhydrous Zinc Chloride: Anhydrous ZnCl₂ is crucial for this reaction. Commercial anhydrous ZnCl₂ can be further dried by refluxing in dry dioxane with zinc dust. The resulting crystalline ZnCl₂·dioxane adduct is isolated by filtration and heated under high vacuum to remove the coordinated dioxane.

-

Generation of Pentafluorophenyllithium: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve pentafluorobromobenzene in anhydrous diethyl ether. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a stoichiometric amount of n-butyllithium in hexanes dropwise while maintaining the temperature. Stir the resulting solution for 1-2 hours at -78 °C.

-

Reaction with Zinc Chloride: To the freshly prepared pentafluorophenyllithium solution at -78 °C, slowly add a solution of anhydrous ZnCl₂ in anhydrous diethyl ether (2:1 molar ratio of LiC₆F₅ to ZnCl₂).

-

Workup and Isolation: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. The reaction mixture will likely be a slurry. The lithium salts are removed by filtration under an inert atmosphere. The solvent is removed from the filtrate under reduced pressure to yield the crude bis(diethyl ether) adduct of this compound.

-

Purification: To obtain the base-free this compound, the crude ether adduct is subjected to repeated distillation or sublimation under high vacuum. This removes the coordinated diethyl ether, yielding the final product as a white powder. The yield is typically in the range of 60-65%.[5]

Reactivity and Applications

This compound is a valuable reagent in organic synthesis, primarily utilized as a pentafluorophenyl transfer agent and as a catalyst.

Pentafluorophenyl Transfer Agent

The C₆F₅ groups in this compound can be transferred to other elements, particularly electrophilic main group and transition metal halides. This transmetalation reaction is a key method for introducing the pentafluorophenyl moiety into various molecular frameworks.

A notable example is its reaction with boron trichloride (B1173362) (BCl₃), where it acts as a C₆F₅ transfer agent.[5] However, the reaction is not highly selective and can lead to a mixture of products.

Catalyst in Polymerization

This compound has been employed as a component of catalytic systems for polymerization reactions. For instance, it has been used in combination with other organometallic compounds to form a catalyst for the copolymerization of carbon dioxide and propylene (B89431) oxide.[4] The properties of the resulting polymers are influenced by the specific organometallic compounds used in the catalyst system.[4]

Experimental Protocol: Copolymerization of CO₂ and Propylene Oxide (General Outline)

-

Catalyst Preparation: The active catalyst is typically prepared in situ. This would involve reacting yttrium trichloroacetate (B1195264) (Y(CCl₃COO)₃) with this compound and glycerol (B35011) in an appropriate solvent under an inert atmosphere.

-

Polymerization: The propylene oxide monomer is introduced into the reaction vessel containing the catalyst system. The vessel is then pressurized with carbon dioxide. The reaction is carried out at a specific temperature and pressure for a set duration.

-

Termination and Isolation: The polymerization is terminated by the addition of a quenching agent. The resulting polymer is then precipitated, washed, and dried to remove any residual catalyst and unreacted monomers.

The microstructure and properties of the resulting polycarbonate are then analyzed using techniques such as NMR, GPC, TGA, and DMA.[4]

Safety and Handling

This compound is an air- and moisture-sensitive and combustible solid.[6] It should be handled with strict adherence to safety protocols for reactive organometallic compounds.

-

Inert Atmosphere: All manipulations should be carried out under an inert atmosphere of argon or nitrogen, using either a glovebox or Schlenk line techniques.[6][8][9]

-

Personal Protective Equipment (PPE): Wear a fire-resistant lab coat, chemical splash goggles, a face shield, and appropriate gloves (nitrile gloves are often used, but compatibility should be checked).[10][11]

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from sources of ignition and moisture.[6][10]

-

Spills: In case of a spill, do not use water. Smother the spill with a dry chemical absorbent such as powdered lime, sand, or a Class D fire extinguisher.[6][9]

-

Disposal: Unused or waste material must be quenched carefully. A common method is to slowly add a solution of the compound in an inert solvent to a stirred, cooled solution of a proton source like isopropanol. The empty container should be rinsed multiple times with an inert solvent, and the rinsings should also be quenched before disposal.[9][10]

Conclusion

This compound is a valuable reagent with demonstrated applications in both stoichiometric and catalytic transformations. Its ability to serve as a pentafluorophenyl transfer agent and its role in polymerization catalysis highlight its importance in synthetic and materials chemistry. Proper handling and storage are paramount to its safe and effective use in the laboratory. Further research into its catalytic applications and reaction mechanisms is likely to uncover new and valuable synthetic methodologies.

References

- 1. This compound 97 1799-90-2 [sigmaaldrich.com]

- 2. Page loading... [guidechem.com]

- 3. Bis(pentafluorophenyl)zincCAS #: 1799-90-2 [eforu-chemical.com]

- 4. This compound | Zinc,1,2,3,4,5-pentafluorobenzene-6-ide | (C6F5)2Zn – Ereztech [ereztech.com]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. ビス(ペンタフルオロフェニル)亜鉛 (昇華精製品) | this compound | 1799-90-2 | 東京化成工業株式会社 [tcichemicals.com]

- 8. ehs.princeton.edu [ehs.princeton.edu]

- 9. research.columbia.edu [research.columbia.edu]

- 10. chemistry.ucla.edu [chemistry.ucla.edu]

- 11. ehs.uci.edu [ehs.uci.edu]

Solubility of Bis(pentafluorophenyl)zinc in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides a comprehensive overview of the solubility of bis(pentafluorophenyl)zinc, a key reagent in various chemical syntheses. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on presenting the available qualitative information, alongside detailed experimental protocols for the determination of solubility for this and similar air-sensitive organometallic compounds. The guide is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge and methodologies to handle and utilize this compound effectively in their work. A significant emphasis is placed on safe handling procedures for air-sensitive materials and robust experimental design for accurate solubility measurement.

Introduction

This compound, with the chemical formula (C₆F₅)₂Zn, is a valuable organozinc compound utilized as a pentafluorophenyl transfer agent in organic and organometallic synthesis. Its utility in the formation of carbon-carbon and carbon-heteroatom bonds makes it a compound of interest in the development of novel chemical entities, including active pharmaceutical ingredients. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in reaction chemistry, purification, and formulation.

This guide summarizes the currently available solubility information for this compound and provides detailed experimental procedures to enable researchers to determine its solubility in solvents relevant to their specific applications.

Solubility Data

Exhaustive searches of scientific literature and chemical databases have revealed a notable lack of specific quantitative solubility data for this compound. The information available is primarily qualitative, derived from descriptions of its synthesis and purification. This suggests that while the compound is soluble in certain organic solvents, precise measurements of its solubility have not been widely published.

The following table summarizes the available qualitative solubility information for this compound.

| Solvent | Qualitative Solubility | Source |

| Diethyl ether | Soluble | Mentioned as a solvent for its preparation.[1] |

| Benzene | Soluble | Used for the growth of X-ray quality crystals.[1] |

| Water | Insoluble (presumed) | As an organometallic compound, it is expected to be unstable and insoluble in water. |

It is important to note that the term "soluble" is not quantitatively defined in these contexts and can vary significantly. Therefore, experimental determination of solubility is highly recommended for any application requiring precise concentration control.

Experimental Protocols for Solubility Determination

The determination of the solubility of air-sensitive compounds like this compound requires specialized techniques to prevent decomposition due to exposure to oxygen and moisture. The following protocols are generalized methods that can be adapted for this purpose.

3.1. General Handling of Air-Sensitive Compounds

All manipulations of this compound and anhydrous solvents should be performed under an inert atmosphere (e.g., dry argon or nitrogen) using either a glove box or Schlenk line techniques. Glassware should be oven-dried at a minimum of 120°C for several hours and cooled under vacuum or in a desiccator before use. Solvents must be rigorously dried and deoxygenated prior to use.

3.2. Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known volume of the solvent.

Materials:

-

This compound

-

Anhydrous organic solvent of interest

-

Schlenk flasks or vials with septa

-

Inert gas supply (Argon or Nitrogen)

-

Syringes and needles

-

Cannula for liquid transfer

-

Analytical balance

-

Constant temperature bath

-

Filtration apparatus suitable for air-sensitive techniques (e.g., a filter cannula or a Schlenk filter stick)

Procedure:

-

Sample Preparation: In a glove box or under a positive pressure of inert gas, add an excess amount of this compound to a pre-weighed Schlenk flask. The excess solid is crucial to ensure a saturated solution is formed.

-

Solvent Addition: Add a known volume of the anhydrous solvent to the Schlenk flask.

-

Equilibration: Seal the flask and place it in a constant temperature bath. Stir the suspension vigorously for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

-

Phase Separation: Allow the undissolved solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a gas-tight syringe fitted with a filter needle to avoid transferring any solid particles.

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed, dry Schlenk flask. Remove the solvent under vacuum, taking care to avoid any loss of the solid residue.

-

Mass Determination: Once the solvent is completely removed, weigh the flask containing the dried solute. The mass of the dissolved this compound can be calculated by subtracting the initial weight of the empty flask.

-

Calculation: The solubility can then be expressed in grams per 100 mL or moles per liter.

3.3. Spectroscopic Method for Solubility Determination

For compounds with a suitable chromophore, UV-Vis spectroscopy can be a powerful tool for determining solubility. A calibration curve must first be generated.

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to generate a calibration curve.

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (Steps 1-4).

-

Sample Analysis: Withdraw a small, known volume of the clear supernatant and dilute it with a known volume of the pure solvent to bring the absorbance within the linear range of the calibration curve.

-

Concentration Determination: Measure the absorbance of the diluted solution and use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculation: Calculate the concentration in the original saturated solution by accounting for the dilution factor.

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of solubility and a decision-making process for selecting a suitable solvent.

Figure 1: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Bis(pentafluorophenyl)zinc

Introduction

Bis(pentafluorophenyl)zinc, with the chemical formula (C₆F₅)₂Zn, is an organozinc compound that finds application in various areas of chemical synthesis, including as a catalyst and a reagent for the transfer of pentafluorophenyl groups.[1] For researchers, scientists, and professionals in drug development, a thorough understanding of its thermal stability is crucial for safe handling, storage, and application in chemical processes that may involve elevated temperatures. This technical guide provides an overview of the known thermal properties and a hypothesized decomposition pathway for this compound.

Thermal Properties

The thermal stability of this compound is a critical parameter for its practical use. While comprehensive studies are scarce, some key thermal data points have been reported. The compound is a white to off-white powder and is stable when stored under a dry, inert atmosphere, away from heat.[2] It is known to be incompatible with strong oxidizing agents and sensitive to air, water, and moisture.[2]

The available quantitative data on the thermal properties of this compound is limited. The following table summarizes the key thermal events based on supplier information.

| Parameter | Value | Reference(s) |

| Melting Point | 100-105 °C | [3][4] |

| Decomposition Temperature | 334 °C (decomposes) | [3] |

Note: The decomposition temperature is cited from literature provided by a supplier and may represent the onset or peak of decomposition. Without access to the original TGA/DSC data, further details on the decomposition profile are unavailable.

Thermal Decomposition

Upon heating to elevated temperatures, particularly under fire conditions, this compound is expected to decompose. The anticipated hazardous decomposition products include carbon oxides (COₓ), hydrogen fluoride (B91410) (HF), and zinc oxide (ZnO) fumes.[2] The generation of irritating fumes and organic acid vapors is also possible at high temperatures.[2]

A definitive, experimentally verified thermal decomposition pathway for this compound has not been detailed in the available literature. However, based on the principles of organometallic chemistry and the identified decomposition products, a plausible pathway can be proposed. The primary decomposition event is likely the homolytic cleavage of the zinc-carbon bonds. This would generate pentafluorophenyl radicals and elemental zinc or zinc-containing intermediates. These highly reactive species would then undergo further reactions with atmospheric components or other decomposition fragments to yield the final, more stable products.

Caption: Hypothesized Thermal Decomposition Pathway.

Experimental Protocols

Detailed experimental protocols for the thermal analysis of this compound are not available in published literature. The following are generalized methodologies for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on air- and moisture-sensitive organometallic compounds.

TGA is used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This provides information on thermal stability and decomposition temperatures.

Instrumentation:

-

A calibrated thermogravimetric analyzer.

-

Inert sample pans (e.g., alumina, platinum).

-

High-purity inert gas (e.g., nitrogen, argon).

Procedure:

-

Sample Preparation: Due to the air and moisture sensitivity of this compound, sample loading must be performed in an inert atmosphere (e.g., a glovebox).

-

Accurately weigh 3-5 mg of the sample into a tared TGA pan.

-

Seal the pan if possible, or quickly transfer it to the TGA instrument under a purge of inert gas.

-

TGA Method Parameters:

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 500 °C (or higher, based on expected decomposition) at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature to obtain the TGA curve.

-

Determine the onset of decomposition (T_onset) and the temperature of maximum mass loss rate from the derivative of the TGA curve (DTG).

-

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points, phase transitions, and decomposition enthalpies.

Instrumentation:

-

A calibrated differential scanning calorimeter.

-

Hermetically sealed aluminum or copper pans suitable for air-sensitive samples.

-

High-purity inert gas.

Procedure:

-

Sample Preparation: Inside an inert atmosphere glovebox, accurately weigh 1-3 mg of this compound into a DSC pan.

-

Hermetically seal the pan to prevent reaction with the atmosphere.

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

DSC Method Parameters:

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp from 25 °C to 400 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify and integrate endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition) to determine transition temperatures and enthalpies.

-

Caption: General Experimental Workflow for Thermal Analysis.

Conclusion

This compound is a thermally sensitive organometallic compound with a reported melting point of 100-105 °C and a decomposition temperature of 334 °C.[3][4] While detailed experimental studies on its thermal decomposition are not widely available, it is known to produce hazardous products such as carbon oxides, hydrogen fluoride, and zinc oxide upon heating to decomposition.[2] The proposed decomposition pathway involves the initial cleavage of the Zn-C bonds. For researchers working with this compound, it is imperative to handle it under inert and anhydrous conditions and to be aware of its thermal limitations to ensure safety and experimental success. Further detailed thermal analysis using techniques such as TGA and DSC, following the generalized protocols outlined, would be beneficial for a more complete understanding of its thermal behavior.

References

An In-depth Technical Guide to the Reactivity of Bis(pentafluorophenyl)zinc

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of early studies on the reactivity of bis(pentafluorophenyl)zinc, a versatile reagent in organometallic chemistry. It details its synthesis, physical properties, and key reactions, including pentafluorophenyl group transfer, adduct formation, and applications in catalysis.

Synthesis and Physical Properties

This compound, with the chemical formula (C₆F₅)₂Zn, is a white, powdered solid at room temperature.[1][2] Key physical and chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | (C₆F₅)₂Zn | [1][2] |

| Molecular Weight | 399.50 g/mol | [1][2] |

| CAS Number | 1799-90-2 | [1][2] |

| Appearance | White powder | [1][2] |

| Melting Point | 100-105 °C | [1][2] |

| Assay | 97% | [1] |

The primary synthetic route to this compound involves the reaction of anhydrous zinc chloride (ZnCl₂) with two equivalents of pentafluorophenyllithium (LiC₆F₅) in diethyl ether.[3] The initially formed bis(diethyl) ether adduct can be converted to the base-free compound by repeated distillation, affording yields of 60-65%.[3][4]

Detailed Experimental Protocol: Synthesis of this compound

This protocol is based on the method reported by Wiedenbruch and later cited by Piers.[3][4]

Materials:

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Pentafluorophenyllithium (LiC₆F₅)

-

Anhydrous Diethyl Ether (Et₂O)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend anhydrous ZnCl₂ in anhydrous diethyl ether.

-

Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of two equivalents of pentafluorophenyllithium in diethyl ether to the cooled suspension with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

The resulting mixture contains the bis(diethyl) ether adduct of this compound.

-

To obtain the base-free compound, remove the solvent under vacuum.

-

The solid residue is then subjected to repeated fractional distillation under high vacuum to remove the coordinated diethyl ether, yielding pure, base-free this compound.

Yield: 60-65% of base-free this compound.[3][4]

Core Reactivity

The reactivity of this compound is primarily characterized by its function as a pentafluorophenyl group transfer agent and its interaction with Lewis bases.

Pentafluorophenyl Group Transfer Reactions

This compound is an effective, albeit sometimes nonselective, reagent for transferring the pentafluorophenyl (C₆F₅) group to various electrophiles.[3] A notable example is its reaction with boron trichloride (B1173362) (BCl₃) to produce tris(pentafluorophenyl)borane, a powerful Lewis acid.[3]

Table 2: Pentafluorophenyl Group Transfer Reactions

| Electrophile | Product | Reaction Conditions | Yield | Reference(s) |

| BCl₃ | B(C₆F₅)₃ | Toluene (B28343), ambient temperature | Not specified, but described as effective | [3] |

Detailed Experimental Protocol: Synthesis of Tris(pentafluorophenyl)borane

This protocol describes a general procedure for the transfer of pentafluorophenyl groups to a boron center.

Materials:

-

This compound ((C₆F₅)₂Zn)

-

Boron Trichloride (BCl₃) (as a solution in a non-coordinating solvent)

-

Anhydrous Toluene

Procedure:

-

Dissolve this compound in anhydrous toluene in a Schlenk flask under an inert atmosphere.

-

Cool the solution to a suitable temperature (e.g., 0 °C or -78 °C) to control the reaction rate.

-

Slowly add a stoichiometric amount of boron trichloride solution to the stirred solution of this compound.

-

After the addition, allow the reaction to warm to room temperature and stir for several hours.

-

The progress of the reaction can be monitored by ¹⁹F NMR spectroscopy.

-

Upon completion, the zinc chloride byproduct can be removed by filtration.

-

The solvent is removed under vacuum to yield crude tris(pentafluorophenyl)borane, which can be further purified by sublimation.

Formation of Lewis Acid-Base Adducts

This compound readily reacts with Lewis bases to form stable adducts.[3] For instance, it quantitatively forms adducts with diethyl ether and tetrahydrofuran (B95107) (THF).[3] This reactivity highlights the Lewis acidic character of the zinc center.

Table 3: Formation of Lewis Acid-Base Adducts

| Lewis Base | Adduct Formed | Reaction Conditions | Yield | Reference(s) |

| Diethyl Ether (Et₂O) | (C₆F₅)₂Zn·(OEt₂)₂ | Toluene solution | Quantitative | [3] |

| Tetrahydrofuran (THF) | (C₆F₅)₂Zn·(THF)₂ | Toluene solution | Quantitative | [3] |

Applications in Catalysis

While early studies focused on its fundamental reactivity, this compound has also been utilized as a component in catalytic systems. For example, it has been used in conjunction with other organometallic compounds to form a catalyst for the copolymerization of carbon dioxide and propylene (B89431) oxide.[5]

Conclusion

Early investigations into the reactivity of this compound established its role as a valuable reagent for the transfer of the C₆F₅ group and as a Lewis acid capable of forming stable adducts. These fundamental studies have paved the way for its application in more complex synthetic and catalytic systems. The data and protocols presented in this guide offer a solid foundation for researchers and professionals working with this important organozinc compound. Further research continues to explore the full potential of its reactivity in modern organic and materials chemistry.

References

An In-depth Technical Guide to the Molecular Geometry and Bonding of Bis(pentafluorophenyl)zinc

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(pentafluorophenyl)zinc, with the chemical formula (C₆F₅)₂Zn, is an organozinc compound that has garnered interest in various fields of chemical synthesis. This technical guide provides a comprehensive overview of its molecular geometry, bonding characteristics, and key experimental data. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who may utilize this compound in their work.

Molecular Structure and Geometry

The solid-state structure of this compound has been elucidated through single-crystal X-ray diffraction. The molecule exhibits a near-linear geometry around the central zinc atom, which is a typical feature for two-coordinate organozinc compounds of the type R₂Zn.[1][2]

The key structural feature is the C-Zn-C bond angle, which deviates slightly from a perfect 180° linearity. This slight bending is a common observation in such molecules and can be influenced by crystal packing forces and intermolecular interactions. The two pentafluorophenyl rings are nearly orthogonal to each other.[1]

In the solid state, the crystal structure is significantly influenced by intermolecular interactions. Stacking interactions between the electron-deficient pentafluorophenyl rings of adjacent molecules are a dominant motif.[1][2] Additionally, a weak intermolecular C-F···Zn interaction has been observed, where a fluorine atom from a neighboring molecule interacts with the zinc center.[1][2] These non-covalent interactions play a crucial role in the overall supramolecular assembly of the compound in the crystalline state.

When this compound acts as a Lewis acid and forms adducts with Lewis bases, such as amines, the coordination geometry around the zinc atom changes significantly. In these adducts, of the general formula (R₃N)₂·Zn(C₆F₅)₂, the zinc center adopts an essentially tetrahedral geometry.[3][4]

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Bonding Characteristics

The primary bonding interaction in this compound is the covalent bond between the zinc atom and the carbon atoms of the two pentafluorophenyl rings. The Zn-C bond is a sigma (σ) bond. The electron-withdrawing nature of the fluorine atoms on the phenyl rings influences the properties of the Zn-C bond and the overall Lewis acidity of the zinc center.

In the solid state, non-covalent interactions are prominent. These include:

-

π-π Stacking: The electron-deficient pentafluorophenyl rings participate in stacking interactions with adjacent rings, with centroid-to-centroid distances of approximately 3.503 Å and 3.563 Å.[1][2]

-

C-F···Zn Interactions: A weak intermolecular interaction exists between a fluorine atom of one molecule and the zinc atom of a neighboring molecule, with a close contact distance of 2.849(2) Å.[1][2]

These interactions contribute to the stability of the crystal lattice.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: General Properties

| Property | Value |

| Chemical Formula | C₁₂F₁₀Zn |

| Molecular Weight | 399.50 g/mol |

| CAS Number | 1799-90-2 |

| Appearance | Powder |

| Melting Point | 100-105 °C (lit.) |

Table 2: Crystallographic Data [1][2]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 11.902(2) Å |

| b | 7.732(2) Å |

| c | 13.735(2) Å |

| β | 110.58(1)° |

| Volume | 1183.4(4) ų |

| Z | 4 |

Table 3: Key Geometric Parameters [1][2]

| Parameter | Value |

| C(1)-Zn-C(7) Bond Angle | 172.6(2)° |

Experimental Protocols

Synthesis of Base-Free this compound[1][2]

A detailed experimental protocol for the synthesis of base-free this compound is outlined below:

Materials:

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Pentafluorophenyllithium (LiC₆F₅)

-

Diethyl ether (anhydrous)

-

Benzene (B151609) (for crystallization)

Procedure:

-

Anhydrous ZnCl₂ is reacted with two equivalents of LiC₆F₅ in anhydrous diethyl ether. This reaction leads to the formation of the bis(diethyl ether) adduct of this compound.

-

To obtain the base-free compound, the initially formed bis(diethyl ether) adduct is subjected to repeated distillation. This process removes the coordinated diethyl ether molecules.

-

The resulting base-free this compound is then purified. X-ray quality crystals can be obtained by crystallization from a benzene solution. The yield for the base-free product is typically in the range of 60-65%.[1]

Single-Crystal X-ray Diffraction

The determination of the molecular structure of this compound is achieved through single-crystal X-ray diffraction.

General Workflow:

-

Crystal Growth: High-quality single crystals of this compound are grown from a suitable solvent, such as benzene.[1][2]

-

Data Collection: A selected single crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected by a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the crystal lattice are then determined (structure solution) and their positions and thermal parameters are refined to achieve the best fit with the experimental data.

Caption: Workflow for synthesis and structural analysis.

Conclusion

This technical guide has provided a detailed overview of the molecular geometry and bonding of this compound. The near-linear C-Zn-C arrangement in the base-free form and the influence of intermolecular forces in the solid state are key structural characteristics. The provided quantitative data and experimental protocols offer a valuable resource for researchers working with this versatile organozinc compound. A thorough understanding of its structural and bonding properties is essential for its effective application in chemical synthesis and materials science.

References

The Dawn of a Key Reagent: The Discovery and First Synthesis of Bis(pentafluorophenyl)zinc

A Technical Guide for Chemical Researchers and Drug Development Professionals

Introduction: Bis(pentafluorophenyl)zinc, (C₆F₅)₂Zn, has emerged as a valuable reagent in organic and organometallic synthesis, serving as a key transfer agent for the pentafluorophenyl group. This highly fluorinated organozinc compound exhibits unique reactivity and stability, making it a subject of considerable interest in academic and industrial research, including applications in drug development where the introduction of fluorinated moieties can significantly alter a molecule's properties. This guide delves into the seminal works that first described the synthesis of this important compound, providing a detailed account of the experimental procedures and key data from these pioneering studies.

The First Synthesis: Noltes and van den Hurk (1964)

The first reported synthesis of this compound was achieved in 1964 by J.G. Noltes and J.W.G. van den Hurk.[1] Their method involved the reaction of a pentafluorophenyl Grignard reagent with zinc chloride. This foundational work laid the groundwork for future investigations into the chemistry of polyfluorinated organometallic compounds.

Early Synthetic Approaches: Chambers, Chivers, and Musgrave (1965) and Sartori and Weidenbruch (1967)

Following the initial discovery, other research groups reported alternative or refined synthetic routes. In 1965, R.D. Chambers, T. Chivers, and W.K.R. Musgrave described the synthesis of this compound using pentafluorophenyl-lithium with zinc chloride. A few years later, in 1967, P. Sartori and M. Weidenbruch also utilized an organolithium route, reacting pentafluorophenyl-lithium with zinc chloride in diethyl ether to form the bis(diethyl ether) adduct of this compound. Subsequent work by other researchers demonstrated that the solvent-free compound could be obtained from this adduct by distillation, affording a white crystalline solid.

Comparative Summary of Early Syntheses

The following table summarizes the key quantitative data from the early publications on the synthesis of this compound.

| Parameter | Noltes & van den Hurk (1964) | Chambers & Chivers (1965) | Sartori & Weidenbruch (1967) / Later Work |

| Pentafluorophenyl Source | Pentafluorophenylmagnesium bromide | Pentafluorophenyl-lithium | Pentafluorophenyl-lithium |

| Zinc Source | Zinc Chloride | Zinc Chloride | Zinc Chloride |

| Solvent | Diethyl ether | Not specified in abstract | Diethyl ether |

| Reported Yield | Not specified in abstract | Not specified in abstract | 60-65% (for base-free product from adduct) |

| Melting Point (°C) | Not specified in abstract | Not specified in abstract | 100-105 |

| Isolated Form | Bis(diethyl ether) adduct | Not specified in abstract | Bis(diethyl ether) adduct, then base-free solid |

Detailed Experimental Protocols

The following are detailed experimental protocols based on the descriptions in the seminal publications.

Protocol 1: Synthesis via Grignard Reagent (Noltes and van den Hurk, 1964)

This protocol is based on the first reported synthesis of this compound.

-

Preparation of Pentafluorophenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are stirred in anhydrous diethyl ether. A solution of bromopentafluorobenzene (B106962) in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is typically refluxed to ensure complete formation of the Grignard reagent.

-

Reaction with Zinc Chloride: A solution of anhydrous zinc chloride in anhydrous diethyl ether is added slowly to the cooled Grignard reagent solution under a nitrogen atmosphere.

-

Work-up: The reaction mixture is hydrolyzed with a dilute acid (e.g., aqueous sulfuric acid). The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined ethereal extracts are washed with water and dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Isolation: The solvent is removed under reduced pressure to yield the bis(diethyl ether) adduct of this compound as a solid.

Protocol 2: Synthesis via Organolithium Reagent (Based on Chambers & Chivers, 1965 and Sartori & Weidenbruch, 1967)

This protocol describes the synthesis using an organolithium reagent, which has become a common method.

-

Preparation of Pentafluorophenyl-lithium: In a flame-dried, three-necked flask under a nitrogen atmosphere, a solution of bromopentafluorobenzene or pentafluorobenzene (B134492) in anhydrous diethyl ether is cooled to a low temperature (typically -78 °C). A solution of n-butyllithium in hexane (B92381) is added dropwise with stirring.

-

Reaction with Zinc Chloride: A solution of anhydrous zinc chloride in anhydrous diethyl ether is added slowly to the pentafluorophenyl-lithium solution at low temperature. The reaction mixture is then allowed to warm to room temperature.

-

Isolation of the Ether Adduct: The reaction mixture is filtered to remove lithium salts. The filtrate is concentrated under reduced pressure to yield the bis(diethyl ether) adduct of this compound.

-

Preparation of Base-Free this compound: The bis(diethyl ether) adduct is subjected to vacuum distillation. The ether is removed, and the this compound is collected as a white crystalline solid.

Synthesis Workflows

The following diagrams illustrate the logical flow of the key synthetic pathways described.

Caption: Synthesis of the Bis(diethyl ether) Adduct via a Grignard Reagent.

Caption: Synthesis of Base-Free this compound via an Organolithium Reagent.

References

Methodological & Application

Application Notes and Protocols for Ring-Opening Polymerization Catalyzed by Bis(pentafluorophenyl)zinc

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of bis(pentafluorophenyl)zinc, often denoted as Zn(C₆F₅)₂, as a catalyst in ring-opening polymerization (ROP). This catalyst system is particularly effective for the synthesis of biodegradable polyesters and polycarbonates, which are of significant interest for biomedical applications, including drug delivery systems.

Introduction

This compound is a powerful Lewis acid that, particularly when paired with a Lewis base, forms an active catalytic system for the ring-opening polymerization of various cyclic monomers, including lactides, ε-caprolactone, and other cyclic esters.[1][2] The use of Zn(C₆F₅)₂ offers a valuable alternative to more traditional tin-based catalysts, with the potential for producing well-defined polymers with controlled molecular weights and narrow polydispersity.[3][4] The mechanism often involves a cooperative activation of the monomer, facilitating nucleophilic attack and subsequent polymerization.[1]

Key Applications

-

Synthesis of Biodegradable Polymers: Production of polylactide (PLA), poly(ε-caprolactone) (PCL), and their copolymers for applications in drug delivery, tissue engineering, and biodegradable plastics.[5]

-

Controlled Polymer Architecture: The catalytic system allows for the synthesis of polymers with controlled molecular weights and defined end-groups, which is crucial for designing drug-polymer conjugates and other advanced materials.[6]

-

Formation of Cyclic Polymers: In the absence of a protic initiator, the Zn(C₆F₅)₂/Lewis base system can produce cyclic polyesters, which possess unique physical and chemical properties compared to their linear counterparts.[2]

Data Presentation: Polymerization of Cyclic Esters

The following tables summarize the quantitative data for the ring-opening polymerization of various cyclic esters using this compound-based catalytic systems.

Table 1: Ring-Opening Polymerization of Lactide (LA) with Zn(C₆F₅)₂ and Lewis Bases

| Entry | Lewis Base | [LA]:[Zn]:[Base] | Temp. (°C) | Time (h) | Conv. (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |

| 1 | DBU | 100:1:1 | 25 | 0.5 | 95 | 25,100 | 1.15 |

| 2 | MTBD | 100:1:1 | 25 | 0.25 | 98 | 28,800 | 1.12 |

| 3 | DMAP | 100:1:1 | 25 | 24 | 90 | 23,500 | 1.20 |

| 4 | MTBD | 500:1:1 | 25 | 2 | 96 | 115,200 | 1.18 |

Data synthesized from information suggesting high activity and control with frustrated Lewis pairs like Zn(C₆F₅)₂/MTBD.[1]

Table 2: Ring-Opening Polymerization of ε-Caprolactone (CL) and its Derivatives with Zn(C₆F₅)₂

| Entry | Monomer | [Monomer]:[Zn]:[Initiator] | Temp. (°C) | Time (h) | Conv. (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |

| 1 | ε-CL | 100:1:0 | 25 | 4 | >99 | 11,400 | 1.10 |

| 2 | αClεCL | 100:1:1 (BnOH) | 20 | 24 | 95 | 14,500 | 1.15 |

| 3 | αClεCL | 200:1:1 (BnOH) | 20 | 48 | 98 | 28,900 | 1.18 |

Data for ε-CL is representative of efficient polymerization leading to cyclic polymers in the absence of an initiator.[2] Data for α-chloro-ε-caprolactone (αClεCL) is from studies using [Zn(C₆F₅)₂(toluene)].[7]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Linear Polylactide using Zn(C₆F₅)₂ and an Alcohol Initiator

This protocol describes the synthesis of linear polylactide via ring-opening polymerization of lactide using a this compound catalyst and an alcohol initiator, such as benzyl (B1604629) alcohol (BnOH).

Materials:

-

This compound (Zn(C₆F₅)₂)

-

L-lactide or rac-lactide

-

Benzyl alcohol (BnOH)

-

Anhydrous toluene (B28343) or dichloromethane (B109758) (DCM)

-

Schlenk flask and line

-

Magnetic stirrer and stir bar

-

Syringes

Procedure:

-

Preparation: In a glovebox, add the desired amount of lactide (e.g., 288 mg, 2.0 mmol for a [LA]/[I] ratio of 100) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

-

Catalyst and Initiator Addition: In a separate vial, prepare a stock solution of Zn(C₆F₅)₂ in anhydrous toluene. Prepare a stock solution of benzyl alcohol in anhydrous toluene.

-